molecular formula C10H10N2O2 B1270440 (R)-3-Amino-3-(4-cyanophenyl)propanoic acid CAS No. 738606-24-1

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid

Cat. No. B1270440
M. Wt: 190.2 g/mol
InChI Key: JFPLLJRLBHIJPS-SECBINFHSA-N
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Description

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid is a compound of interest in various chemical and pharmaceutical research fields. It is part of a broader category of β-amino acids that are significant in the synthesis of peptides, drugs, and as building blocks for other complex molecules.

Synthesis Analysis

The synthesis of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate and its subsequent resolution into enantiomers using enantioselective N-acylation by Candida antarctica lipase A (CAL-A) in neat butyl butanoate has been reported. The enantiomers were further transformed into Boc and Fmoc-protected derivatives for various applications (Solymár, Kanerva, & Fülöp, 2004).

Molecular Structure Analysis

Molecular structure analysis has been conducted through various spectroscopic methods, including IR, Raman, and NMR spectroscopy, to elucidate the structural features of related β-amino acids. For instance, DFT and zwitterion models have been used to study the vibrational and electronic structure of unnatural amino acids, aiding in understanding the molecular structure of compounds similar to (R)-3-Amino-3-(4-cyanophenyl)propanoic acid (Pallavi & Tonannavar, 2020).

Scientific Research Applications

Synthesis and Derivative Formation

  • Enantiomers and N-Protected Derivatives : The enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate were synthesized and separated through enantioselective N-acylation. The free amino acid enantiomers were then transformed into Boc and Fmoc-protected derivatives (Solymár, Kanerva, & Fülöp, 2004).

Biocatalytic Applications

  • Chiral Precursors of β-Substituted-γ-Amino Acids : Commercial lipases were used as biocatalysts for the efficient synthesis of precursors to β-substituted-γ-amino acids. This method provides a practical route for synthesizing a wide range of optically active compounds (Mukherjee & Martínez, 2011).

Novel Compound Synthesis

  • Heterocyclisation of Amino Acid Derivatives : A series of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives were synthesized using a one-pot, three-component reaction. These compounds were further converted into (R)-2-thioxothiazolidine-4-carboxylic acid (Mohebat & Kafrizi, 2014).

Imaging and Diagnostic Uses

  • Brain Tumor Imaging with PET : The (R)- and (S)-enantiomers of a modified 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized for brain tumor imaging using positron emission tomography (PET). This tracer showed promising PET properties for brain tumors (McConathy et al., 2010).

Organometallic Chemistry

  • Diorganotin(IV) Compounds : Diorganotin(IV) compounds were prepared using tridentate NO2 ligands derived from (E)-3-hydroxy-2-((2-hydroxybenzylidene)amino)propanoic acid. These compounds' molecular structures were established through elemental analysis and spectroscopy (Baul et al., 2013).

Pharmaceutical Development

  • Synthesis of S1P1 Agonist CYM-5442 : An improved synthesis method was developed for CYM-5442, a novel S1P1 agonist, starting from 3-(2-cyanophenyl) propanoic acid. This method is notable for its simplicity and good yield (Zhao Tian-tia, 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

properties

IUPAC Name

(3R)-3-amino-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPLLJRLBHIJPS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C#N)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363442
Record name (3R)-3-Amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid

CAS RN

738606-24-1
Record name (3R)-3-Amino-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Amino-3-(4-cyano-phenyl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Solymár, LT Kanerva, F Fülöp - Tetrahedron: Asymmetry, 2004 - Elsevier
Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized and the enantiomers separated through enantioselective N-acylation by Candida antarctica lipase A (CAL-A) in …
Number of citations: 22 www.sciencedirect.com
K Biswas, A Li, JJ Chen, DC D'Amico… - Journal of medicinal …, 2007 - ACS Publications
The bradykinin B1 receptor is induced following tissue injury and/or inflammation. Antagonists of this receptor have been studied as promising candidates for treatment of chronic pain. …
Number of citations: 23 pubs.acs.org
R Lazzaroni - Tetrahedron: Asymmetry, 1835
Number of citations: 0

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